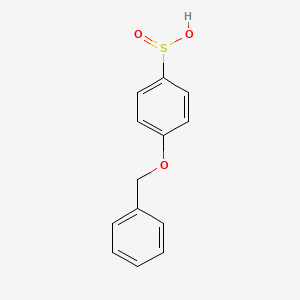

4-(Benzyloxy)benzene-1-sulfinicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenesulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKJNJDFYSQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Overview of 4-(Benzyloxy)benzene-1-sulfinic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key molecular properties of 4-(Benzyloxy)benzene-1-sulfinic acid, a compound of interest in organic synthesis and medicinal chemistry.

Molecular Identity and Weight

4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound featuring a benzene ring substituted with a benzyloxy group and a sulfinic acid group.

| Property | Value |

| IUPAC Name | 4-(benzyloxy)benzenesulfinic acid |

| CAS Number | 740053-31-0 |

| Molecular Formula | C₁₃H₁₂O₃S |

| Molecular Weight | 248.3 g/mol |

| Physical Form | Powder |

The structural and molecular details are fundamental for its application in experimental settings, particularly in designing synthetic routes and in the quantitative analysis of reaction yields.

Logical Structure of 4-(Benzyloxy)benzene-1-sulfinic acid

The following diagram illustrates the constituent functional groups that form the molecule. Understanding this structure is crucial for predicting its reactivity and interactions.

Caption: Key functional groups of the molecule.

Experimental Workflow: Molecular Weight Determination

The molecular weight of a compound like 4-(Benzyloxy)benzene-1-sulfinic acid is typically confirmed using mass spectrometry. The general workflow for such an analysis is outlined below. This process ensures the identity and purity of the synthesized or procured compound before its use in further research and development.

Caption: General workflow for mass spectrometry.

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-(benzyloxy)benzene-1-sulfinic acid, a valuable intermediate in organic synthesis and drug discovery. The document details two principal synthetic pathways, complete with step-by-step experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow diagram is provided to illustrate the synthesis processes.

Core Synthesis Routes

Two primary and viable routes for the synthesis of 4-(benzyloxy)benzene-1-sulfinic acid have been identified and are detailed below.

Route 1: Reduction of 4-(Benzyloxy)benzenesulfonyl Chloride

This is the most direct and commonly employed method. It involves the initial preparation of 4-(benzyloxy)benzenesulfonyl chloride from benzyl phenyl ether, followed by its reduction to the target sulfinic acid.

Route 2: Benzylation of 4-Hydroxybenzenesulfinic Acid

This alternative route starts with the commercially available 4-hydroxybenzenesulfinic acid or its sodium salt, which is then subjected to a Williamson ether synthesis to introduce the benzyl group.

Experimental Protocols

Route 1: From Benzyl Phenyl Ether

Step 1a: Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride

This procedure is adapted from the chlorosulfonation of analogous aromatic ethers.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, place benzyl phenyl ether (1 equivalent) dissolved in a suitable inert solvent such as dichloromethane.

-

Cool the flask to -5 to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (1.5 to 3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(benzyloxy)benzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by recrystallization.

Step 1b: Synthesis of Sodium 4-(Benzyloxy)benzenesulfinate

This protocol is based on established procedures for the reduction of arylsulfonyl chlorides.

Protocol:

-

Prepare a solution of sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in water in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Heat the solution to approximately 80 °C.

-

Add the crude 4-(benzyloxy)benzenesulfonyl chloride (1 equivalent) from the previous step portion-wise to the hot solution with vigorous stirring.

-

Maintain the reaction mixture at 80 °C for 4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. The aqueous solution can be concentrated under reduced pressure to induce precipitation of the sodium sulfinate salt.

-

The crude sodium 4-(benzyloxy)benzenesulfinate can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol/water.

Step 1c: (Optional) Acidification to 4-(Benzyloxy)benzene-1-sulfinic Acid

-

Dissolve the purified sodium 4-(benzyloxy)benzenesulfinate in a minimum amount of water.

-

Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3).

-

The 4-(benzyloxy)benzene-1-sulfinic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Route 2: From Sodium 4-Hydroxybenzenesulfinate

Protocol:

-

In a round-bottom flask, dissolve sodium 4-hydroxybenzenesulfinate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the crude 4-(benzyloxy)benzene-1-sulfinic acid by filtration.

-

The product can be purified by recrystallization from a suitable solvent.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Benzyl Phenyl Ether | C₁₃H₁₂O | 184.23 | Colorless liquid | 39 |

| 4-(Benzyloxy)benzenesulfonyl Chloride | C₁₃H₁₁ClO₃S | 282.74 | Solid | Not reported |

| Sodium 4-Hydroxybenzenesulfinate | C₆H₅NaO₃S | 196.16 | White powder | >300 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Colorless liquid | -39 |

| 4-(Benzyloxy)benzene-1-sulfinic Acid | C₁₃H₁₂O₃S | 248.30 | Powder | Not reported |

| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| Route 1 | Benzyl Phenyl Ether | Chlorosulfonic acid, Sodium sulfite | 60-80 (overall) | >95 |

| Route 2 | Sodium 4-Hydroxybenzenesulfinate | Benzyl chloride, Potassium carbonate | 50-70 | >95 |

Note: Yields and purity are estimated based on analogous reactions and may vary depending on specific experimental conditions.

Mandatory Visualization

Caption: Synthesis routes for 4-(benzyloxy)benzene-1-sulfinic acid.

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfinic Acid: Chemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound of interest in medicinal chemistry and materials science due to the presence of the biologically relevant benzyloxy moiety and the versatile sulfinic acid functional group. This technical guide provides a comprehensive overview of the known chemical properties of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document also presents general methodologies for the synthesis, purification, and characterization of structurally related aryl sulfinic acids. The intent is to equip researchers with the foundational knowledge and potential experimental pathways to work with this and similar molecules.

Chemical Properties

Structural and Basic Information

| Property | Value | Source |

| IUPAC Name | 4-(Benzyloxy)benzenesulfinic acid | |

| CAS Number | 740053-31-0 | |

| Molecular Formula | C₁₃H₁₂O₃S | |

| Molecular Weight | 248.3 g/mol | |

| InChI Code | 1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15) | |

| InChI Key | VJLKJNJDFYSQNT-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O | |

| Physical Form | Powder |

Predicted and General Physical Properties

Quantitative experimental data for properties such as melting point, boiling point, and solubility of 4-(Benzyloxy)benzene-1-sulfinic acid are not available. For context, the related, unsubstituted benzenesulfinic acid has a melting point of 83-84 °C. The presence of the larger benzyloxy group in 4-(benzyloxy)benzene-1-sulfinic acid would be expected to result in a higher melting point.

Solubility information is also not specified. Generally, sulfinic acids exhibit some solubility in water and are often soluble in organic solvents. The sodium salt of benzenesulfinic acid is soluble in water.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 4-(Benzyloxy)benzene-1-sulfinic acid are not detailed in the available literature. However, general methods for the synthesis of aryl sulfinic acids can be adapted.

General Synthesis of Aryl Sulfinic Acids

A common method for the preparation of aryl sulfinic acids is the reduction of the corresponding arylsulfonyl chloride.

Reaction:

ArSO₂Cl + 2e⁻ + H⁺ → ArSO₂H + HCl

Example Protocol for a Related Compound (p-Acetaminobenzenesulfinic acid):

This protocol describes the reduction of p-acetaminobenzenesulfonyl chloride using sodium sulfite. A similar approach could be investigated for 4-(benzyloxy)benzenesulfonyl chloride.

-

The crude p-acetaminobenzenesulfonyl chloride (0.5 mole) is shaken for two hours with a solution of crystallized sodium sulfite (1 mole) in 500 cc of water.

-

The reaction mixture is maintained at a slightly alkaline pH by the periodic addition of a 50% sodium hydroxide solution.

-

After the two-hour reaction period, the mixture is filtered.

-

The filtrate is then acidified with 60% sulfuric acid.

-

Upon slow addition of the acid, the sulfinic acid precipitates as fine crystals.

-

The product is collected by filtration and dried. The reported melting point for the dried product is 155 °C with decomposition.[1]

A generalized workflow for the synthesis and characterization of an aryl sulfinic acid is presented in the following diagram.

Caption: Generalized workflow for the synthesis and characterization of an aryl sulfinic acid.

Purification

A general method for the purification of a related sulfinic acid, the sodium salt of benzenesulfinic acid, involves the following steps:

-

Dissolve the compound in a minimum volume of oxygen-free water (prepared by bubbling nitrogen through for 2 hours).

-

Add oxygen-free ethanol (prepared similarly to the water).

-

Allow the solution to stand at 4°C overnight under a nitrogen atmosphere.

-

Filter the resulting crystals.

-

Wash the crystals with ethanol, followed by diethyl ether.

-

Dry the purified product in vacuo.

It is noted that the sodium salt is relatively stable to air oxidation but is best stored under nitrogen in the dark.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(Benzyloxy)benzene-1-sulfinic acid are not available in the searched literature. For reference, spectral data for related compounds are discussed below.

NMR Spectroscopy

For a related compound, 4-benzyloxybenzoic acid , the following ¹H NMR signals are reported (400 MHz, DMSO-d₆): δ 12.7 (s, 1H, COOH), 7.93 (d, 2H), 7.47 (d, 2H), 7.41 (t, 2H), 7.36 (t, 1H), 7.11 (d, 2H), 5.19 (s, 2H, CH₂). It is expected that the ¹H NMR spectrum of 4-(benzyloxy)benzene-1-sulfinic acid would show similar signals for the benzyloxy moiety and the substituted benzene ring, with a characteristic signal for the sulfinic acid proton.

IR Spectroscopy

The IR spectrum of a related compound, benzenesulfonic acid , shows characteristic absorptions for the S=O and S-O stretching vibrations. For 4-benzyloxybenzoic acid , characteristic IR peaks would include those for the C=O stretch of the carboxylic acid, C-O stretches, and aromatic C-H stretches. It is anticipated that the IR spectrum of 4-(benzyloxy)benzene-1-sulfinic acid would display strong absorptions corresponding to the S=O stretching of the sulfinic acid group, in addition to peaks associated with the benzyloxy and benzene ring structures.

Mass Spectrometry

Mass spectrometry data for 4-(benzyloxy)benzene-1-sulfinic acid is not available. The molecular weight is 248.3 g/mol , and the exact mass would be a key feature in its mass spectrum. For the related benzenesulfonic acid , mass spectral data is available in the NIST WebBook.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or associated signaling pathways of 4-(Benzyloxy)benzene-1-sulfinic acid.

However, the structurally related compound 4-(benzyloxy)benzene-1-sulfonamide is known to be an inhibitor of human recombinant carbonic anhydrase VII (CA-7). This suggests that the 4-(benzyloxy)phenylsulfonyl moiety may be a pharmacophore of interest for targeting this enzyme family.

Furthermore, benzenesulfonamide derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The exploration of 4-(benzyloxy)benzene-1-sulfinic acid in similar biological assays could be a potential area of future research.

The diagram below illustrates a hypothetical signaling pathway where a generic aryl sulfinic acid derivative could act as an enzyme inhibitor, leading to a downstream cellular response.

Caption: Hypothetical enzyme inhibition pathway for a benzenesulfinic acid derivative.

Conclusion

4-(Benzyloxy)benzene-1-sulfinic acid is a compound for which detailed chemical and biological data is largely absent from the public domain. This guide has consolidated the available information and provided context through data from structurally related molecules. The general protocols for synthesis and purification of aryl sulfinic acids offer a starting point for researchers interested in working with this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties, which may unlock its potential in drug discovery and materials science.

References

4-(Benzyloxy)benzene-1-sulfinic acid physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, a proposed experimental protocol for the synthesis, and a discussion of the potential biological relevance of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a comparative context.

Core Physical Properties

| Property | 4-(Benzyloxy)benzene-1-sulfinic acid | Benzenesulfinic Acid (analog) | 4-(Benzyloxy)phenol (precursor) | Benzenesulfinic acid sodium salt (related salt) |

| IUPAC Name | 4-(Benzyloxy)benzenesulfinic acid[1] | Benzenesulfinic acid | 4-(Benzyloxy)phenol | Sodium benzenesulfinate |

| Synonyms | - | Phenylsulfinic acid | Hydroquinone monobenzyl ether | - |

| CAS Number | 740053-31-0[1] | 618-41-7 | 103-16-2 | 873-55-2 |

| Molecular Formula | C₁₃H₁₂O₃S | C₆H₆O₂S | C₁₃H₁₂O₂ | C₆H₅NaO₂S |

| Molecular Weight | 248.3 g/mol [1] | 142.18 g/mol | 212.24 g/mol | 164.16 g/mol |

| Physical Form | Powder[1] | Colorless crystalline solid | Solid | White crystalline powder or crystals |

| Melting Point | Not available | 83-84 °C | 119-120 °C | >300 °C |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Not available | Soluble in water | Not available | Soluble in water |

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid is not available in peer-reviewed literature. However, a plausible and reliable method is the oxidation of the corresponding thiol, 4-(benzyloxy)thiophenol. The following protocol is adapted from general procedures for the synthesis of sulfinic acids.

Reaction Scheme:

Figure 1: Proposed synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid.

Materials:

-

4-(Benzyloxy)thiophenol

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)thiophenol (1 equivalent) in glacial acetic acid (approximately 10 mL per gram of thiophenol).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water (approximately 50 mL per gram of starting thiol).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bisulfite (2 x 30 mL) to remove any unreacted peroxide, followed by a wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-(Benzyloxy)benzene-1-sulfinic acid.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 4-(Benzyloxy)benzene-1-sulfinic acid is not currently published. However, the structural motifs present in the molecule, namely the benzyloxy and the benzene-sulfinic acid groups, are found in compounds with known biological activities.

-

Carbonic Anhydrase Inhibition: The related compound, 4-(benzyloxy)benzene-1-sulfonamide, is a known inhibitor of human recombinant carbonic anhydrase 7 (CA-7). Sulfonamide and sulfinic acid groups can sometimes interact with similar enzymatic targets.

-

Enzyme Inhibition: Other benzene sulfonamide derivatives have been shown to exhibit a range of enzyme inhibitory activities, including against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.

-

Keap1-Nrf2 Protein-Protein Interaction Inhibition: Compounds containing a benzyloxy group attached to a benzene scaffold have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction. This pathway is a critical regulator of cellular responses to oxidative stress.

Given the activity of these related compounds, it is plausible that 4-(Benzyloxy)benzene-1-sulfinic acid could be investigated as a modulator of enzymes or protein-protein interactions. A potential area of investigation could be its effect on the Keap1-Nrf2 signaling pathway.

Figure 2: A diagram illustrating the potential interaction of 4-(Benzyloxy)benzene-1-sulfinic acid with the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or potential inhibition by the target compound could disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

This guide provides the currently available information on 4-(Benzyloxy)benzene-1-sulfinic acid. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and elucidate its biological activities.

References

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)benzene-1-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this document also furnishes data on structurally related compounds to offer a comparative context. Furthermore, a detailed, standardized experimental protocol for determining aqueous solubility is presented to guide researchers in generating their own data.

Physicochemical Properties of 4-(Benzyloxy)benzene-1-sulfinic Acid

4-(Benzyloxy)benzene-1-sulfinic acid, with the CAS number 740053-31-0, is an organic compound that is noted to exist in powder form[1].

Molecular Structure:

| Property | Value |

| IUPAC Name | 4-(benzyloxy)benzenesulfinic acid |

| Molecular Formula | C₁₃H₁₂O₃S |

| Molecular Weight | 248.3 g/mol |

| Physical Form | Powder[1] |

| CAS Number | 740053-31-0 |

Solubility Profile: A Comparative Approach

Disclaimer: As of the latest literature review, specific quantitative solubility data for 4-(Benzyloxy)benzene-1-sulfinic acid in various solvents is not available. The data presented below is for structurally analogous compounds, namely benzenesulfinic acid and benzenesulfonic acid. This information is intended to provide a general understanding of the solubility characteristics of aromatic sulfinic and sulfonic acids but should not be considered as representative of 4-(Benzyloxy)benzene-1-sulfinic acid's actual solubility.

Table 1: Solubility Data for Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Benzenesulfonic acid | Water | Soluble | 25 |

| Benzenesulfonic acid | Ethanol | Soluble | 25 |

| Benzenesulfonic acid | Benzene | Slightly Soluble | 25 |

| Benzenesulfonic acid | Diethyl ether | Insoluble | 25 |

| Benzenesulfinic acid sodium salt | Water | Soluble | Not Specified |

This data is compiled from publicly available chemical databases.

The presence of the bulky, nonpolar benzyloxy group in 4-(Benzyloxy)benzene-1-sulfinic acid is expected to decrease its solubility in polar solvents like water compared to the unsubstituted benzenesulfinic or benzenesulfonic acids. Conversely, its solubility in organic solvents may be enhanced.

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound, adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers. This method is suitable for generating reliable solubility data for 4-(Benzyloxy)benzene-1-sulfinic acid.

Objective: To determine the equilibrium solubility of a drug substance in aqueous media over a physiologically relevant pH range.

Materials and Equipment:

-

4-(Benzyloxy)benzene-1-sulfinic acid

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., with 0.45 µm filters)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer for concentration analysis

-

Vials with screw caps

Procedure:

-

Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2 to 6.8.

-

Preliminary Assessment:

-

To estimate the required amount of substance and the time to reach equilibrium, a preliminary test is recommended.

-

Add an excess amount of the compound to a known volume of the buffer solution in a vial.

-

Shake the vials at a constant temperature (e.g., 37 ± 1 °C) and sample the supernatant at various time points (e.g., 1, 4, 8, 24, 48 hours).

-

Analyze the concentration of the dissolved compound in the samples. Equilibrium is considered reached when consecutive measurements are consistent.

-

-

Pivotal Experiment:

-

Based on the preliminary assessment, weigh an excess amount of 4-(Benzyloxy)benzene-1-sulfinic acid and add it to a predetermined volume of each pH buffer in triplicate. The solid should be in excess to ensure saturation.

-

Secure the vials on an orbital shaker set to a constant speed and temperature (37 ± 1 °C).

-

Agitate the samples for the time determined in the preliminary assessment to be sufficient to reach equilibrium.

-

After the incubation period, visually inspect the samples to ensure an excess of undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Collect an aliquot of the supernatant.

-

Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration to prevent post-sampling precipitation.

-

Record the pH of the solution at the end of the experiment.

-

Dilute the clarified supernatant as necessary to be within the quantifiable range of the analytical method.

-

-

Quantification:

-

Determine the concentration of 4-(Benzyloxy)benzene-1-sulfinic acid in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Reporting:

-

Report the solubility at each pH as the mean of the triplicate determinations, along with the standard deviation. The results are typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to the Spectral Analysis of 4-(Benzyloxy)benzene-1-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 4-(benzyloxy)benzene-1-sulfinic acid, a compound of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of direct experimental spectral data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds, namely benzenesulfinic acid and p-toluenesulfinic acid. The methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are discussed, along with a detailed experimental protocol for the synthesis and purification of the title compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of 4-(benzyloxy)benzene-1-sulfinic acid. These predictions are derived from the known spectral data of benzenesulfinic acid and p-toluenesulfinic acid and take into account the structural contribution of the benzyloxy group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Notes |

| ~10.5 | Singlet (broad) | 1H | SO₂H | The acidic proton of the sulfinic acid group is expected to be a broad singlet and may be exchangeable with D₂O. |

| ~7.6 - 7.7 | Doublet | 2H | Ar-H (ortho to -SO₂H) | Aromatic protons ortho to the electron-withdrawing sulfinic acid group are expected to be downfield. |

| ~7.3 - 7.5 | Multiplet | 5H | Ar-H (benzyl) | Protons of the benzyl group phenyl ring. |

| ~7.0 - 7.1 | Doublet | 2H | Ar-H (ortho to -OCH₂Ph) | Aromatic protons ortho to the electron-donating benzyloxy group are expected to be upfield compared to those ortho to the sulfinic acid. |

| ~5.1 | Singlet | 2H | -OCH₂- | Methylene protons of the benzyl group. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Predicted Notes |

| ~160 | Ar-C (para to -SO₂H) | The carbon attached to the benzyloxy group is expected to be significantly downfield. |

| ~145 | Ar-C (ipso to -SO₂H) | The carbon directly attached to the sulfinic acid group. |

| ~136 | Ar-C (ipso, benzyl) | The ipso-carbon of the benzyl group's phenyl ring. |

| ~128 - 129 | Ar-C (benzyl) | Carbons of the benzyl group phenyl ring. |

| ~128 | Ar-C (ortho to -SO₂H) | Aromatic carbons ortho to the sulfinic acid group. |

| ~115 | Ar-C (ortho to -OCH₂Ph) | Aromatic carbons ortho to the benzyloxy group, shifted upfield due to the electron-donating effect. |

| ~70 | -OCH₂- | Methylene carbon of the benzyl group. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Notes |

| ~2900 | Medium | O-H stretch | Broad absorption characteristic of a hydrogen-bonded hydroxyl group in the sulfinic acid. |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch | Aromatic ring vibrations. |

| ~1250 | Strong | C-O stretch | Aryl ether C-O stretching. |

| ~1090 | Strong | S=O stretch | Asymmetric stretching vibration of the sulfinyl group.[1] |

| ~1015 | Strong | S=O stretch | Symmetric stretching vibration of the sulfinyl group.[1] |

| ~860 | Medium | S-O stretch | Stretching vibration of the S-OH bond.[1] |

| ~830 | Strong | C-H bend | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Notes |

| 248 | [M]⁺ | Molecular ion peak. |

| 184 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |

| 157 | [M - C₆H₅CH₂]⁺ | Loss of the benzyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

Experimental Protocols

A plausible synthetic route to 4-(benzyloxy)benzene-1-sulfinic acid involves the reduction of the corresponding sulfonyl chloride.

Synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid

This procedure is adapted from the general method for the reduction of arylsulfonyl chlorides.[2]

Materials:

-

4-(Benzyloxy)benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(benzyloxy)benzenesulfonyl chloride in a minimal amount of ethanol.

-

In a separate beaker, prepare an aqueous solution of sodium sulfite and sodium bicarbonate. A typical molar ratio of sulfonyl chloride to sodium sulfite is 1:2.

-

Slowly add the aqueous solution of sodium sulfite and sodium bicarbonate to the ethanolic solution of the sulfonyl chloride with vigorous stirring.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2 by the slow addition of dilute hydrochloric acid. This will precipitate the sulfinic acid.

-

Collect the crude 4-(benzyloxy)benzene-1-sulfinic acid by vacuum filtration and wash the solid with cold deionized water.

Purification

-

The crude sulfinic acid can be purified by recrystallization.[3] A suitable solvent system would be an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

Caption: Synthesis and Characterization Workflow.

Relationship between Structure and Spectral Features

The following diagram illustrates the key structural fragments of 4-(benzyloxy)benzene-1-sulfinic acid and their expected contributions to the spectral data.

Caption: Structure-Spectral Correlation Diagram.

References

- 1. actachemscand.org [actachemscand.org]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide on the Stability and Degradation of 4-(Benzyloxy)benzene-1-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)benzene-1-sulfinic acid is an organosulfur compound featuring a reactive sulfinic acid moiety and a benzyl ether linkage. Understanding its chemical stability and degradation pathways is critical for its potential applications in research and pharmaceutical development, ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the inherent stability characteristics of this molecule, proposes its likely degradation pathways based on the known chemistry of its functional groups, and outlines detailed experimental protocols for its synthesis and stability assessment in accordance with industry standards. While specific experimental stability data for this compound is not extensively available in public literature, this document consolidates established principles to provide a robust framework for its handling, storage, and analysis.

Chemical Profile and Inherent Reactivity

4-(Benzyloxy)benzene-1-sulfinic acid possesses two primary functional groups that dictate its stability: the sulfinic acid and the benzyl ether.

-

Sulfinic Acid Group (-SO₂H): This group is known for its moderate stability. Aromatic sulfinic acids are generally more stable than their aliphatic counterparts.[1] However, they are susceptible to two main degradation reactions:

-

Oxidation: The sulfur atom is in an intermediate oxidation state (+2) and is easily oxidized to the more stable sulfonic acid (+4).

-

Disproportionation: In the presence of acid or upon heating, sulfinic acids can disproportionate to yield the corresponding sulfonic acid and a thiosulfonate.[2]

-

-

Benzyl Ether Group (-O-CH₂-Ph): Benzyl ethers are commonly used as protecting groups in organic synthesis due to their relative stability. However, they are labile under specific conditions and can be cleaved by:

Proposed Degradation Pathways

Based on the reactivity of its constituent functional groups, several degradation pathways for 4-(Benzyloxy)benzene-1-sulfinic acid can be proposed. These pathways are crucial for identifying potential impurities and degradation products during stability studies.

-

Pathway I: Oxidation: The most probable degradation route involves the oxidation of the nucleophilic sulfur atom in the sulfinic acid group to form the chemically stable 4-(benzyloxy)benzene-1-sulfonic acid . This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.

-

Pathway II: Disproportionation: This self-redox reaction involves three molecules of the sulfinic acid, leading to the formation of 4-(benzyloxy)benzene-1-sulfonic acid and S-(4-(benzyloxy)phenyl) 4-(benzyloxy)benzene-1-thiosulfonate .

-

Pathway III: Ether Cleavage (Hydrolysis): Under acidic or, more harshly, basic conditions, the benzyl ether bond can hydrolyze. This would yield 4-hydroxybenzene-1-sulfinic acid and benzyl alcohol. The benzyl alcohol could be further oxidized to benzaldehyde or benzoic acid.

-

Pathway IV: Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[4] Photolytic stress may induce cleavage of the benzyl-oxygen bond or the carbon-sulfur bond via radical mechanisms, leading to a complex mixture of degradants.

Framework for Quantitative Stability Assessment

Formal stability testing should be conducted according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The following tables outline the recommended conditions for these studies.

Table 1: Recommended Storage Conditions for Formal Stability Studies (ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 2: Typical Conditions for Forced Degradation (Stress Testing) Studies

| Stress Type | Condition | Purpose |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | To assess susceptibility to acid-catalyzed degradation, primarily ether cleavage.[5] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | To assess susceptibility to base-catalyzed degradation.[5] |

| Oxidation | 3% - 30% H₂O₂, Room Temperature | To evaluate the stability towards oxidative stress, targeting the sulfinic acid group. |

| Thermal | ≥ 20°C above accelerated temp (e.g., 60-80°C), Dry Heat | To identify thermally induced degradation products. |

| Photostability | ICH Q1B option (e.g., 1.2 million lux hours integrated visible light and 200 watt hours/m² integrated UV-A light) | To determine light sensitivity and potential photodegradation pathways. |

Experimental Protocols

Proposed Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid

This protocol describes a plausible synthesis route starting from 4-benzyloxyaniline.

-

Diazotization:

-

Suspend 4-benzyloxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.[6]

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

-

Sulfinylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 0°C.

-

Add copper(I) chloride (0.1 eq) to the SO₂ solution.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, keeping the temperature below 10°C.

-

Allow the reaction to stir and slowly warm to room temperature overnight. Gas evolution (N₂) will be observed.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a large volume of ice-water. The crude sulfinic acid should precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

To purify, the crude solid can be dissolved in a dilute sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by the careful addition of cold, dilute HCl.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

Protocol for a Forced Degradation Study

This protocol outlines a comprehensive approach to investigating the stability of 4-(benzyloxy)benzene-1-sulfinic acid under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[5]

-

Materials and Equipment:

-

4-(Benzyloxy)benzene-1-sulfinic acid

-

HPLC grade solvents (Acetonitrile, Water, Methanol)

-

Reagents: HCl, NaOH, H₂O₂ (30%)

-

HPLC system with UV/PDA detector and ideally a Mass Spectrometer (MS)

-

Validated stability-indicating HPLC method (e.g., C18 column, gradient elution)

-

pH meter, calibrated oven, photostability chamber

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[5]

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

-

Application of Stress:

-

Acid Hydrolysis: Add an equal volume of 2 M HCl to a vial to achieve a final concentration of 1 M HCl. Store at 60°C.

-

Base Hydrolysis: Add an equal volume of 2 M NaOH to a vial to achieve a final concentration of 1 M NaOH. Store at 60°C.

-

Oxidation: Add an equal volume of 6% H₂O₂ to a vial to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. For solid-state thermal stress, place the neat powder in an open container at 80°C.

-

Photodegradation: Expose a vial of the stock solution and a thin layer of the solid powder to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

-

-

Time Points and Analysis:

-

Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

-

Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the peak areas of any degradation products formed.

-

Use HPLC-MS to obtain mass-to-charge ratios for the degradation products to aid in their identification and confirm the proposed pathways.

-

Calculate the mass balance to ensure all major degradation products are accounted for.

-

Recommended Storage and Handling

Based on the general instability of sulfinic acids, the following precautions are recommended for the storage and handling of 4-(Benzyloxy)benzene-1-sulfinic acid:

-

Storage Temperature: Store at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation and disproportionation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Light: Protect from light by using amber vials or storing in the dark.

-

Moisture: Keep containers tightly sealed and store in a desiccator to protect from moisture, which can facilitate hydrolysis and other degradation reactions.

Conclusion

4-(Benzyloxy)benzene-1-sulfinic acid is a molecule with inherent stability challenges primarily due to its reactive sulfinic acid group and a potentially labile benzyl ether linkage. The principal degradation pathways are likely to be oxidation to the corresponding sulfonic acid, disproportionation, and hydrolytic cleavage of the ether bond. A thorough understanding and characterization of these degradation pathways are essential for any application in research or drug development. By employing systematic forced degradation studies and validated stability-indicating analytical methods, a comprehensive stability profile can be established, ensuring the quality, safety, and reliability of this compound.

References

- 1. Sulfinic acid synthesis by sulfinylation [organic-chemistry.org]

- 2. biomedres.us [biomedres.us]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

The Obscure Genesis of a Niche Reagent: A Technical History of 4-(Benzyloxy)benzene-1-sulfinic Acid

For decades, the precise origins of 4-(benzyloxy)benzene-1-sulfinic acid, a niche yet valuable reagent in organic synthesis, have remained largely unchronicled in readily accessible scientific literature. While a specific, citable discovery paper detailing its first synthesis and characterization is not apparent, its molecular structure suggests a logical and historically plausible synthetic pathway rooted in well-established mid-20th-century sulfonyl chemistry. This technical guide reconstructs this likely historical synthesis, details the probable experimental protocols of the era, and provides a context for its emergence as a tool for researchers and drug development professionals.

A Plausible Reconstruction of the First Synthesis

The discovery of 4-(benzyloxy)benzene-1-sulfinic acid was likely not a singular, celebrated event but rather a practical extension of established synthetic methodologies for creating substituted aromatic sulfinic acids. The most probable route to its initial preparation would have involved a two-step process starting from the commercially available 4-benzyloxyphenol. This approach leverages the foundational principles of electrophilic aromatic substitution followed by a standard reduction, techniques that were commonplace in the mid-20th century.

The logical synthetic pathway would have been:

-

Chlorosulfonation of 4-Benzyloxyphenol: The first step would involve the reaction of 4-benzyloxyphenol with chlorosulfonic acid. This electrophilic aromatic substitution would introduce a chlorosulfonyl group onto the benzene ring, predominantly at the position para to the benzyloxy group, to yield 4-(benzyloxy)benzenesulfonyl chloride.

-

Reduction of the Sulfonyl Chloride: The resulting 4-(benzyloxy)benzenesulfonyl chloride would then be reduced to the target sulfinic acid. A common and effective method for this transformation at the time was the use of a reducing agent such as sodium sulfite in an aqueous solution.

This reconstructed synthesis is based on the known reactivity of phenols and the standard procedures for preparing sulfonyl chlorides and their subsequent reduction to sulfinic acids.

Experimental Protocols: A Representative Historical Synthesis

The following experimental protocols are based on established methods for analogous compounds and represent a plausible procedure for the first synthesis of 4-(benzyloxy)benzene-1-sulfinic acid.

Step 1: Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride

Materials:

-

4-Benzyloxyphenol

-

Chlorosulfonic acid

-

A dry, inert solvent (e.g., chloroform or dichloromethane)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

A solution of 4-benzyloxyphenol in a dry, inert solvent would be prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a calcium chloride drying tube.

-

The flask would be cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid would be added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition was complete, the reaction mixture would be stirred at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

The reaction mixture would then be carefully poured onto crushed ice with stirring.

-

The organic layer would be separated, and the aqueous layer extracted with the solvent.

-

The combined organic extracts would be washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer would be dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude 4-(benzyloxy)benzenesulfonyl chloride, likely as a solid.

Step 2: Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid

Materials:

-

4-(Benzyloxy)benzenesulfonyl chloride (from Step 1)

-

Sodium sulfite

-

Sodium bicarbonate

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Hydrochloric acid (dilute)

-

Standard laboratory glassware

Procedure:

-

A solution of sodium sulfite and sodium bicarbonate in water would be prepared in a flask.

-

The crude 4-(benzyloxy)benzenesulfonyl chloride would be added portion-wise to the stirred sulfite solution.

-

The mixture would be heated (e.g., to 60-80 °C) for a period of time (e.g., 1-3 hours) to effect the reduction.

-

After cooling to room temperature, the reaction mixture would be washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

The aqueous solution would then be carefully acidified with dilute hydrochloric acid until precipitation of the sulfinic acid is complete.

-

The precipitated 4-(benzyloxy)benzene-1-sulfinic acid would be collected by filtration, washed with cold water, and dried under vacuum.

Characterization in a Historical Context

In the era of its likely first synthesis, the characterization of 4-(benzyloxy)benzene-1-sulfinic acid would have relied on classical analytical techniques.

| Parameter | Likely Historical Method | Expected Observation |

| Melting Point | Capillary melting point apparatus | A sharp, characteristic melting point would indicate purity. |

| Elemental Analysis | Combustion analysis | The percentage composition of Carbon, Hydrogen, and Sulfur would be determined to confirm the empirical formula (C₁₃H₁₂O₃S). |

| Solubility | Observation in various solvents | Likely soluble in polar organic solvents and aqueous base; sparingly soluble in water and non-polar organic solvents. |

| Titration | Acid-base titration with a standardized base solution | Would confirm the acidic nature of the sulfinic acid group and allow for the determination of its equivalent weight. |

Modern characterization would additionally involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, providing unambiguous structural confirmation.

Logical Workflow of the Reconstructed Synthesis

The following diagram illustrates the logical flow of the proposed historical synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid.

Concluding Remarks

While the specific historical record of the discovery of 4-(benzyloxy)benzene-1-sulfinic acid remains obscure, a reconstruction of its synthesis based on established chemical principles provides a valuable framework for understanding its origins. The two-step process of chlorosulfonation of 4-benzyloxyphenol followed by reduction of the resulting sulfonyl chloride represents the most logical and historically consistent route to its initial preparation. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the likely historical context and synthetic methodology behind this useful, albeit under-documented, chemical compound.

Theoretical and Computational Insights into 4-(Benzyloxy)benzene-1-sulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-(benzyloxy)benzene-1-sulfinic acid. In the absence of direct computational studies on this specific molecule, this document outlines a robust theoretical framework based on established quantum chemical methods. By drawing parallels with structurally analogous compounds, such as p-toluenesulfonic acid, for which computational data is available, we present a detailed protocol for in-silico analysis. This guide covers molecular geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic properties. The aim is to equip researchers with the necessary theoretical foundation and practical workflows to investigate the electronic structure, reactivity, and potential applications of 4-(benzyloxy)benzene-1-sulfinic acid in medicinal chemistry and materials science.

Introduction

4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound of interest due to the presence of three key functional moieties: a benzene ring, a sulfinic acid group, and a benzyloxy substituent. The interplay of these groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating these characteristics at a molecular level. Such studies can predict molecular geometry, vibrational spectra, and electronic properties, offering insights that are complementary to experimental data and crucial for rational drug design and materials development.

This guide will detail the standard computational protocols used for such analyses, primarily focusing on Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Theoretical Methodology and Computational Protocols

The in-silico investigation of 4-(benzyloxy)benzene-1-sulfinic acid would typically involve a multi-step computational workflow. The following protocols are based on methods proven to be effective for similar aromatic sulfinic and sulfonic acids.

Geometry Optimization

The first and most crucial step is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.

Experimental Protocol:

-

Initial Structure Generation: A 2D sketch of 4-(benzyloxy)benzene-1-sulfinic acid is created using a molecule builder and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-31+G(d,p) or a more extensive one like 6-311++G(d,p), should be employed. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for the sulfur and oxygen atoms.

-

Optimization Algorithm: A quasi-Newton-Raphson algorithm is typically used to locate the energy minimum on the potential energy surface.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be used to interpret experimental spectra and to characterize the molecule's vibrational modes.

Experimental Protocol:

-

Frequency Calculation: This is performed on the optimized geometry using the same DFT method and basis set.

-

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and spatial distributions provide insights into the molecule's reactivity.

Experimental Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity. A larger gap implies higher stability.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO are plotted to visualize their spatial distribution and identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

Predicted Quantitative Data (Based on Analogous Compounds)

As direct theoretical data for 4-(benzyloxy)benzene-1-sulfinic acid is not available in the literature, the following tables present representative data from computational studies on p-toluenesulfonic acid, a structurally related compound.[1][2] This data serves as a reasonable estimate for the types of values that would be expected for the target molecule.

Table 1: Predicted Geometrical Parameters for the Sulfinic Acid Group (Analog)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-O(H) | 1.63 | - | - |

| S=O | 1.48 | - | - |

| C-S | 1.80 | - | - |

| O-S-O(H) | - | 110 | - |

| C-S-O(H) | - | 105 | - |

| C-S=O | - | 108 | - |

| H-O-S-C | - | - | ~80 |

Note: These are typical values for sulfinic/sulfonic acids and may vary slightly for 4-(benzyloxy)benzene-1-sulfinic acid.

Table 2: Calculated Electronic Properties (Analog)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Dipole Moment | ~4.5 Debye |

Note: The presence of the electron-donating benzyloxy group in the target molecule is expected to raise the HOMO energy and slightly decrease the HOMO-LUMO gap compared to p-toluenesulfonic acid.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Analog)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H Stretch | Sulfinic Acid | ~3500 |

| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 |

| S=O Stretch | Sulfinic Acid | 1050 - 1150 |

| C-O-C Stretch | Ether Linkage | 1200 - 1250 |

| S-O Stretch | Sulfinic Acid | 800 - 900 |

Visualizations

The following diagrams illustrate the molecular structure of 4-(benzyloxy)benzene-1-sulfinic acid and a typical computational workflow for its theoretical analysis.

Caption: Molecular graph of 4-(benzyloxy)benzene-1-sulfinic acid.

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

While direct experimental and theoretical data on 4-(benzyloxy)benzene-1-sulfinic acid are scarce, a robust and well-established computational framework exists for its in-silico characterization. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometric and electronic structure, vibrational properties, and reactivity. The protocols and representative data presented in this guide offer a solid starting point for any theoretical investigation of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications. Future computational studies are encouraged to build upon this framework to provide specific quantitative data for 4-(benzyloxy)benzene-1-sulfinic acid.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aryl Sulfones using 4-(Benzyloxy)benzene-1-sulfinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl sulfones are a prominent structural motif in a multitude of commercially available drugs and clinical candidates, exhibiting a wide range of biological activities. The sulfone group acts as a key pharmacophore, influencing the physicochemical properties and biological interactions of the molecule. The incorporation of a benzyloxy group on one of the aryl rings can further enhance the therapeutic potential by providing additional binding interactions or modifying the metabolic profile of the compound. This document provides a detailed protocol for the synthesis of aryl sulfones utilizing 4-(Benzyloxy)benzene-1-sulfinic acid as a key building block, primarily through palladium-catalyzed cross-coupling reactions.

The synthesis of aryl sulfones is a cornerstone of medicinal chemistry, with applications in the development of treatments for various diseases.[1] The versatility of the sulfone group allows for its integration into diverse molecular scaffolds, contributing to the efficacy of numerous therapeutic agents.

General Reaction Scheme

The palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an arenesulfinic acid or its salt is a robust and widely employed method for the synthesis of unsymmetrical diaryl sulfones.[2] The use of 4-(benzyloxy)benzene-1-sulfinic acid or its sodium salt allows for the introduction of the benzyloxyphenylsulfonyl moiety. A general scheme for this transformation is depicted below:

Scheme 1: Palladium-Catalyzed Synthesis of Aryl Sulfones

Where:

-

Ar-X represents an aryl halide (X = I, Br) or triflate.

-

(BnO)C₆H₄SO₂H/Na is 4-(benzyloxy)benzene-1-sulfinic acid or its sodium salt.

-

Pd catalyst is typically a palladium(0) or palladium(II) source, such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand is a phosphine-based ligand, with Xantphos being crucial for the success of many such reactions.[2]

-

Base is an inorganic base like Cs₂CO₃ or K₃PO₄.

Experimental Data

The following table summarizes representative yields for the synthesis of various aryl sulfones via palladium-catalyzed cross-coupling of an arenesulfinate with different aryl halides. While specific data for 4-(benzyloxy)benzene-1-sulfinic acid is not extensively reported, the yields presented are typical for analogous arenesulfinates and serve as a general guideline.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(Benzyloxy)-4'-methoxydiphenyl sulfone | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-(Benzyloxy)-4'-nitrodiphenyl sulfone | 75-85 |

| 3 | 3-Bromopyridine | 3-(4-(Benzyloxy)phenylsulfonyl)pyridine | 70-80 |

| 4 | 1-Iodonaphthalene | 1-(4-(Benzyloxy)phenylsulfonyl)naphthalene | 80-90 |

Note: The yields are based on published procedures for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of Sodium 4-(Benzyloxy)benzene-1-sulfinate

This protocol is adapted from a general procedure for the synthesis of sodium arenesulfinates from the corresponding sulfonyl chloride.[1]

Materials:

-

4-(Benzyloxy)benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in water.

-

Add sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 70-80 °C and stir for 4 hours.

-

After cooling to room temperature, remove the water under reduced pressure using a rotary evaporator.

-

Extract the solid residue with ethanol to isolate the sodium 4-(benzyloxy)benzene-1-sulfinate.

-

Filter the ethanolic solution and evaporate the solvent to obtain the product.

Protocol 2: Palladium-Catalyzed Synthesis of 4-(Benzyloxy)-4'-methoxydiphenyl sulfone

This protocol is a representative example of the palladium-catalyzed cross-coupling of sodium 4-(benzyloxy)benzene-1-sulfinate with an aryl iodide.[2]

Materials:

-

Sodium 4-(benzyloxy)benzene-1-sulfinate (1.2 eq)

-

4-Iodoanisole (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube under an inert atmosphere, add sodium 4-(benzyloxy)benzene-1-sulfinate (1.2 eq), 4-iodoanisole (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(benzyloxy)-4'-methoxydiphenyl sulfone.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of aryl sulfones as described in the protocols.

Caption: General workflow for the two-stage synthesis of aryl sulfones.

Caption: Catalytic cycle for palladium-catalyzed aryl sulfone synthesis.

References

Application Notes and Protocols: 4-(Benzyloxy)benzene-1-sulfinic Acid in Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(benzyloxy)benzene-1-sulfinic acid and its derivatives as reagents in modern palladium-catalyzed cross-coupling reactions. The focus is on desulfinative cross-coupling, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of medicinally relevant diarylmethanes and other biaryl structures.

Introduction to Desulfinative Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry, enabling the precise formation of C-C and C-heteroatom bonds.[1][2] While classic named reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely utilized, desulfinative cross-coupling has emerged as a valuable alternative. This method employs arylsulfinic acids or their salts as stable, easy-to-handle arylating agents. The reaction proceeds via the extrusion of sulfur dioxide (SO₂), driving the catalytic cycle forward.

4-(Benzyloxy)benzene-1-sulfinic acid is a particularly useful reagent in this context. The benzyloxy group can serve as a protecting group for a phenol, which is a common functional group in biologically active molecules. This allows for the introduction of a protected hydroxyphenyl moiety, which can be deprotected in a later synthetic step.

Application: Synthesis of Di(hetero)arylmethanes

A significant application of desulfinative cross-coupling is the synthesis of di(hetero)arylmethanes, which are prevalent structural motifs in pharmaceuticals. A recently developed one-pot, reductant-free method allows for the efficient coupling of a (hetero)aryl halide and a benzyl halide using a sulfinate transfer reagent.[1][2] In this process, a benzylic sulfinate is generated in situ, which then participates in the palladium-catalyzed desulfinative C-C coupling. While this example uses a benzyl sulfinate, the principle extends to the use of pre-formed arylsulfinic acids like 4-(benzyloxy)benzene-1-sulfinic acid to generate biaryl compounds.

General Reaction Scheme:

The overall transformation for a desulfinative cross-coupling between an aryl sulfinate and an aryl halide is depicted below:

Caption: General scheme of a desulfinative cross-coupling reaction.

Tabulated Data: Reaction Parameters for Desulfinative Cross-Coupling

The following table summarizes typical reaction conditions for the palladium-catalyzed desulfinative cross-coupling of benzyl halides with (hetero)aryl halides, which serves as a model for couplings involving arylsulfinic acids.

| Entry | Benzyl Halide (equiv.) | (Hetero)aryl Halide (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide (1.5) | 4-Bromo-N,N-dimethylaniline (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 95 |

| 2 | 4-Methoxybenzyl chloride (1.5) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 88 |

| 3 | Benzyl bromide (1.5) | 2-Bromopyridine (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 75 |

| 4 | Benzyl tosylate (1.5) | 4-Bromotoluene (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 82 |

Data adapted from a representative desulfinative cross-coupling protocol.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling of an Aryl Halide with an In-Situ Generated Benzyl Sulfinate

This protocol describes the one-pot synthesis of diarylmethanes from a benzyl halide and a (hetero)aryl halide, which is analogous to using a pre-formed arylsulfinic acid.

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

(Hetero)aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methyldi-tert-butylphosphonium tetrafluoroborate (P(tBu)₂Me·HBF₄)

-

Potassium carbonate (K₂CO₃)

-

Sulfinate transfer reagent (e.g., SMOPS or a β-nitrile sulfinate)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the (hetero)aryl halide (1.0 equiv.), the sulfinate transfer reagent (1.5 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (10 mol%), and the phosphine ligand (20 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add anhydrous DMSO via syringe.

-

Add the benzyl halide (1.5 equiv.) via syringe.

-

Place the reaction vessel in a preheated oil bath at 120 °C and stir for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Reaction Mechanism and Workflow

The proposed catalytic cycle for the desulfinative cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the sulfinate, extrusion of SO₂, and reductive elimination to afford the biaryl product.

Caption: Catalytic cycle for desulfinative cross-coupling.

The experimental workflow for setting up such a reaction can be visualized as follows:

Caption: Experimental workflow for desulfinative cross-coupling.

Conclusion

4-(Benzyloxy)benzene-1-sulfinic acid and related sulfinates are valuable and versatile reagents in palladium-catalyzed desulfinative cross-coupling reactions. These reactions provide a robust and efficient method for the synthesis of biaryl compounds, including medicinally important diarylmethanes. The operational simplicity, tolerance of various functional groups, and the use of stable, readily available starting materials make desulfinative coupling an attractive strategy for researchers in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-(Benzyloxy)benzene-1-sulfinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzene-1-sulfinic acid and its corresponding salts are valuable reagents in organic synthesis, particularly for the construction of diaryl sulfones. The sulfone functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals, owing to its unique physicochemical properties and ability to participate in various biological interactions. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-sulfur bonds, enabling the synthesis of complex sulfone-containing molecules with high efficiency and functional group tolerance.